molecular formula C15H13BrN2O3 B3013854 [2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380555-94-2

[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B3013854
M. Wt: 349.184
InChI Key: OODFAKCYZJYFEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a benzylamino group and a carboxylate group . The bromine atom is attached to the 5th position of the pyridine ring .

Scientific Research Applications

Ligand Development for Biological Labeling

A study by Charbonnière, Weibel, and Ziessel (2002) described the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which are structurally similar to "[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate". These ligands were designed for potential labeling of biological materials, demonstrating the compound's relevance in the development of biologically active markers. The synthetic protocols outlined provide a valuable approach to designing ligands with oxophilic and anionic sidearms, suitable for further functionalization and applications in biochemistry and molecular biology (Charbonnière, Weibel, & Ziessel, 2002).

Synthesis of Hypoglycemic Agents

Another study by Ishikawa, Kosasayama, Nakamura, and Konno (1978) investigated the reaction of 2-benzylaminoethylamine with cyanogen bromide, leading to compounds like 1-benzyl-2-iminoimidazolidine. This research is indicative of the compound's utility in synthesizing derivatives with potential hypoglycemic activity, highlighting its importance in medicinal chemistry and drug development (Ishikawa, Kosasayama, Nakamura, & Konno, 1978).

Crystal Structure and Hydrogen Bonding Studies

Research by Hemamalini and Fun (2010) on the crystal structure of 2-amino-5-bromopyridine–benzoic acid adducts and 2-amino-5-bromopyridinium 3-aminobenzoate highlights the compound's role in understanding hydrogen bonding and crystal packing. These studies provide insights into the structural and molecular interactions of similar compounds, which are essential for the rational design of materials and drugs (Hemamalini & Fun, 2010a); (Hemamalini & Fun, 2010b).

Electrocatalytic Carboxylation

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid by Feng, Huang, Liu, and Wang (2010) demonstrates the compound's potential in green chemistry applications. This research explores an innovative approach to utilizing CO2, contributing to the development of sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-13-6-12(8-17-9-13)15(20)21-10-14(19)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODFAKCYZJYFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

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